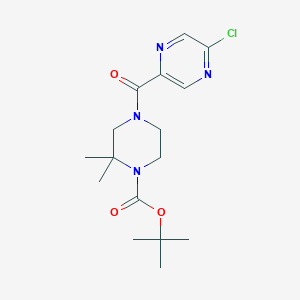

Tert-butyl 4-(5-chloropyrazine-2-carbonyl)-2,2-dimethylpiperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

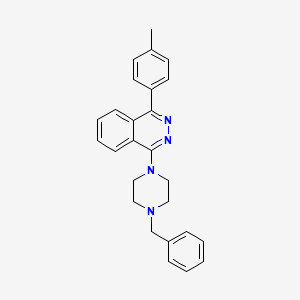

Tert-butyl 4-(5-chloropyrazine-2-carbonyl)-2,2-dimethylpiperazine-1-carboxylate is a chemical compound with the molecular formula C14H19ClN4O3 . It is a powder in physical form . The IUPAC name of this compound is tert-butyl 4- (5-chloropyrazine-2-carbonyl)piperazine-1-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19ClN4O3/c1-14 (2,3)22-13 (21)19-6-4-18 (5-7-19)12 (20)10-8-17-11 (15)9-16-10/h8-9H,4-7H2,1-3H3 . This code provides a unique identifier for the molecular structure of this compound.Physical and Chemical Properties Analysis

This compound has a molecular weight of 326.78 . It is a powder in physical form . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

A study by Doležal et al. (2006) explored the synthesis of substituted pyrazinecarboxamides, including compounds with structures related to tert-butyl 4-(5-chloropyrazine-2-carbonyl)-2,2-dimethylpiperazine-1-carboxylate. These compounds were evaluated for their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. Particularly, derivatives showing significant activity against Mycobacterium tuberculosis and Trichophyton mentagrophytes were highlighted, underscoring the compound's potential in antimicrobial applications M. Doležal et al., 2006.

Environmental Chemistry and Degradation

Lutze et al. (2015) discussed the degradation of chlorotriazine pesticides, which shares a thematic relevance with the reactivity of tert-butyl groups in chemical compounds. This study provides insights into the degradation mechanisms of persistent environmental contaminants, potentially offering indirect insights into the environmental stability and degradation pathways of compounds like this compound H. Lutze et al., 2015.

Chemical Synthesis and Applications

Research by Rosa et al. (2008) on the straightforward and regiospecific synthesis of pyrazole-5-carboxylates from unsymmetrical enaminodiketones, including the use of tert-butylhydrazine, contributes to the broader understanding of synthesizing pyrazole derivatives, potentially encompassing compounds with similar functionalities to this compound F. A. Rosa et al., 2008.

Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids

The multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids by Iminov et al. (2015) demonstrates the versatility in modifying pyrazole compounds, hinting at the synthetic adaptability and potential chemical modifications applicable to this compound for various research applications Rustam T. Iminov et al., 2015.

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 4-(5-chloropyrazine-2-carbonyl)-2,2-dimethylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN4O3/c1-15(2,3)24-14(23)21-7-6-20(10-16(21,4)5)13(22)11-8-19-12(17)9-18-11/h8-9H,6-7,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYQPPQDZGUXJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=CN=C(C=N2)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-3-[1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2842161.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2842166.png)

![[7-benzylsulfanyl-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2842168.png)

![5-(4-fluorophenyl)-1-[(3-methylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2842169.png)

![2-((3-(4-Fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2842171.png)

![1-(4-bromophenyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2842173.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxybenzamide](/img/structure/B2842174.png)

![methyl 2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2842177.png)